Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole . It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen .
While specific synthesis methods for “Ethyl 4-(prop-1-en-2-yl)-2-propyl-1H-imidazole-5-carboxylate” were not found, there are general methods for synthesizing imidazole derivatives. For instance, a [4+2] annulation of two different styrenes to construct polysubstituted 1,2-dihydronaphthalenes was achieved . This transformation proceeded smoothly under electrochemical oxidative conditions without metal catalysts and external oxidants .
The chemical reactions of a compound depend on its functional groups and structure. Imidazole rings, for example, are known to participate in a variety of chemical reactions due to the presence of nitrogen atoms .
The physical and chemical properties of a compound include its molecular weight, solubility, melting point, boiling point, etc. For instance, 2-Ethyl-4-prop-1-en-2-ylpyridine has a molecular weight of 147.22 g/mol .
Ethyl 4-(prop-1-en-2-yl)-2-propyl-1H-imidazole-5-carboxylate is a chemical compound belonging to the class of imidazole derivatives, which are widely recognized for their biological and pharmacological properties. This compound is particularly noted for its role as an intermediate in the synthesis of various pharmaceuticals, including antihypertensive agents. The compound's structure features an imidazole ring, which is a five-membered aromatic ring containing two nitrogen atoms, and it incorporates an ethyl ester functional group that enhances its solubility and reactivity.
Ethyl 4-(prop-1-en-2-yl)-2-propyl-1H-imidazole-5-carboxylate can be synthesized through various methods, primarily involving reactions with other organic compounds. It is often derived from simpler precursors such as ethyl oxalate and ethyl chloroacetate, which undergo several transformation steps to yield the final product.
This compound is classified as:
The synthesis of ethyl 4-(prop-1-en-2-yl)-2-propyl-1H-imidazole-5-carboxylate typically involves several key steps:
The molecular structure of ethyl 4-(prop-1-en-2-yl)-2-propyl-1H-imidazole-5-carboxylate can be represented by the following structural formula:
The structure includes:
Ethyl 4-(prop-1-en-2-yl)-2-propyl-1H-imidazole-5-carboxylate can engage in various chemical reactions due to its functional groups:
The mechanism of action for ethyl 4-(prop-1-en-2-yl)-2-propyl-1H-imidazole-5-carboxylate largely depends on its application in pharmaceutical formulations. As a precursor in drug synthesis, it may exhibit antihypertensive effects by modulating pathways related to blood pressure regulation. Specifically, compounds derived from imidazole structures are known to interact with angiotensin II receptors, influencing vascular resistance and fluid balance.
The purity of synthesized samples is often analyzed using HPLC, confirming high levels of purity necessary for pharmaceutical applications .
Ethyl 4-(prop-1-en-2-yl)-2-propyl-1H-imidazole-5-carboxylate serves primarily as an intermediate in the synthesis of antihypertensive medications like olmesartan. Its derivatives are explored for their potential therapeutic effects in managing hypertension and related cardiovascular conditions. Additionally, due to its structural characteristics, it may also find applications in research focused on developing new drugs targeting various biological pathways.
Ethyl 4-(prop-1-en-2-yl)-2-propyl-1H-imidazole-5-carboxylate represents a structurally specialized imidazole derivative characterized by three distinct substituents: a prop-1-en-2-yl (isopropenyl) group at position 4, a propyl chain at position 2, and an ethyl ester moiety at position 5 of the imidazole ring. Its systematic IUPAC name, ethyl 4-(prop-1-en-2-yl)-2-propyl-1H-imidazole-5-carboxylate, precisely defines the connectivity and functionalization of the heterocyclic core. The compound carries the CAS Registry Number 144689-93-0, providing a unique identifier for chemical tracking and regulatory purposes [4] [6]. Alternative nomenclature reflects different naming conventions, including ethyl 4-(isopropenyl)-2-propyl-1H-imidazole-5-carboxylate and the slightly modified ethyl 5-(prop-1-en-2-yl)-2-propyl-1H-imidazole-4-carboxylate, where the carbon numbering differs but the molecular connectivity remains identical. The molecular formula is C₁₂H₂₀N₂O₃, corresponding to a molecular weight of 240.30 g/mol, as confirmed by multiple chemical databases [4] [6]. The structural framework incorporates the hydrogen-bonding capability of the imidazole NH group, the hydrolyzable ethyl ester, and the conjugated unsaturation within the isopropenyl substituent, collectively influencing its reactivity and physicochemical behavior.
Table 1: Comprehensive Chemical Identification Data
Property | Value/Descriptor |
---|---|
Systematic Name | Ethyl 4-(prop-1-en-2-yl)-2-propyl-1H-imidazole-5-carboxylate |
CAS Registry Number | 144689-93-0 |
Alternative Names | Ethyl 4-(isopropenyl)-2-propylimidazole-5-carboxylate; Olmesartan medoxomil impurity V |
Molecular Formula | C₁₂H₂₀N₂O₃ |
Molecular Weight | 240.30 g/mol |
Structural Features | 1H-imidazole core, isopropenyl (C4), propyl (C2), ethyl ester (C5) |
Canonical SMILES | CCCC1=NC(=C(N1)C(=O)OCC)C(=C)C |
InChI Key | KZBJJAFGNMRRHN-UHFFFAOYSA-N |
This imidazole derivative occupies a significant structural niche within the medicinal chemistry of antihypertensive agents, particularly as a synthetic precursor and structural analog of nonpeptide angiotensin II receptor antagonists. The imidazole-5-carboxylate scaffold serves as a privileged structure in this drug class due to its ability to orient pharmacophoric elements essential for binding to the AT₁ receptor subtype [8]. Specifically, the propyl chain at position 2 mimics the lipophilic side chains present in established antagonists like losartan and olmesartan, facilitating optimal interaction with hydrophobic subpockets of the receptor. The isopropenyl group at position 4 represents a bioisosteric equivalent to the hydroxymethyl or hydroxyisopropyl substituents found in clinically active angiotensin II blockers, contributing to both steric bulk and electronic distribution critical for receptor affinity [5] [8]. Molecular modeling analyses reveal that the planar, unsaturated isopropenyl moiety maintains spatial positioning similar to bulkier aryl groups in earlier antagonists while offering synthetic versatility for further functionalization. The ethyl ester at position 5 serves dual roles: as a carboxylic acid bioisostere (via metabolic hydrolysis) and as a synthetic handle for constructing the biphenyltetrazole moiety characteristic of sartan-class drugs. This strategic positioning allows the ester to be hydrolyzed to the corresponding acid, which can subsequently participate in condensation reactions to form amide or ester linkages with key pharmacophore elements, particularly the biphenyltetrazole segment essential for high-affinity receptor binding [5] [10].
Ethyl 4-(prop-1-en-2-yl)-2-propyl-1H-imidazole-5-carboxylate serves as a crucial advanced intermediate in the multi-step synthesis of olmesartan medoxomil, a prominent angiotensin II receptor blocker prescribed for hypertension management. Its utility stems from the chemical versatility of the isopropenyl group, which can be selectively oxidized to introduce the critical α-hydroxyisopropyl moiety present in the final active pharmaceutical ingredient (API). The most efficient synthetic route involves the regioselective Grignard reaction between diethyl 2-propylimidazole-4,5-dicarboxylate and methylmagnesium chloride (MeMgCl) in anhydrous tetrahydrofuran at controlled low temperatures (-10°C to 0°C). This transformation proceeds through nucleophilic addition to the C4 ester, generating a tertiary carbinol intermediate that spontaneously dehydrates under reaction conditions to form the isopropenyl derivative in high yield (85-90%) [3] [4]. Subsequent purification is typically achieved by crystallization from diisopropyl ether, yielding material of sufficient purity for downstream functionalization. The chemical sequence demonstrates excellent regioselectivity due to the electronic differentiation between the C4 and C5 ester groups imposed by the adjacent nitrogen atoms. This intermediate's significance is further highlighted by its position immediately preceding the introduction of the biphenyltetrazole segment via alkylation at the imidazole N1 position, followed by hydrolysis of the C5 ethyl ester and eventual formation of the medoxomil prodrug ester [3] [4] [6].
Table 2: Synthetic and Analytical Profile in Pharmaceutical Context
Aspect | Characteristics |
---|---|
Primary Pharmaceutical Role | Olmesartan medoxomil synthetic intermediate; Process impurity |
Synthetic Yield | 85-90% (from diethyl 2-propylimidazole-4,5-dicarboxylate) |
Key Transformation | Regioselective Grignard addition/dehydration |
Purification Method | Crystallization (diisopropyl ether) |
Impurity Designation | Olmesartan medoxomil impurity V |
Detection Methods | HPLC (C18 reverse-phase), UV detection at 210-230 nm |
Stability Concerns | Potential hydrolysis of ester; isomerization of isopropenyl group |
Beyond its synthetic utility, this compound is pharmaceutically significant as a identified process impurity in olmesartan medoxomil, formally designated as olmesartan medoxomil impurity V in regulatory and analytical contexts [7]. It arises primarily through incomplete hydroxylation during the oxidation step intended to convert the isopropenyl group to the α-hydroxyisopropyl pharmacophore. The impurity profile is particularly relevant when oxidation conditions are suboptimal—either through insufficient reaction time, inadequate temperature control, or catalyst deactivation—allowing the unsaturated precursor to persist through subsequent synthetic steps and potentially crystallize with the final API. Analytical monitoring typically employs reversed-phase HPLC methods with UV detection at 210-230 nm, where impurity V exhibits distinct retention behavior relative to olmesartan and other process-related impurities [4] [7]. Its presence, even at trace levels (typically controlled below 0.15% in final drug substance specifications), necessitates rigorous purification protocols due to structural similarities that challenge complete removal during crystallization. Modern synthetic approaches minimize its formation through catalytic hydroxylation of the isopropenyl precursor using osmium tetroxide or peroxygen catalysts under carefully optimized conditions, ensuring near-complete conversion to the desired tertiary carbinol intermediate. The compound's status as a well-characterized impurity underscores the importance of robust analytical control strategies throughout the manufacturing process to ensure final drug substance purity and compliance with international regulatory standards (ICH Q3A/B) [3] [4] [6].
CAS No.: 120-22-9
CAS No.: 20268-71-7
CAS No.: 20698-30-0
CAS No.: 2819-08-1
CAS No.:
CAS No.: 70110-50-8